molecular formula C15H31Cl2N3 B2930686 1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride CAS No. 2490406-80-7

1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride

Cat. No.: B2930686
CAS No.: 2490406-80-7
M. Wt: 324.33
InChI Key: VHFBMXGKJKMSMJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-piperidin-3-ylpiperazine dihydrochloride is a piperazine derivative with a cyclohexyl group attached to the piperazine core and a piperidin-3-yl substituent at the fourth position. Piperazine derivatives are widely studied for their pharmacological relevance, including CNS modulation, anticancer activity, and enzyme inhibition . The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h14-16H,1-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFBMXGKJKMSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3CCCNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the piperazine ring.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency. The use of solid-phase synthesis and photocatalytic methods has also been explored for the industrial production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while reduction can produce piperidines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives .

Scientific Research Applications

1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors, particularly those in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-cyclohexyl-4-piperidin-3-ylpiperazine dihydrochloride with six structurally related compounds, highlighting molecular features and synthesis methodologies:

Compound Name Molecular Formula Molecular Weight Key Substituents m.p. (°C) Yield (%) Synthesis Highlights Bioactivity Notes
1-Cyclohexyl-4-piperidin-3-ylpiperazine dihydrochloride C₁₅H₂₈N₃·2HCl 322.32 (calc.) Cyclohexyl, piperidin-3-yl
1-(3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperazine dihydrochloride (3d) C₁₅H₂₁N₅O·2HCl 323.83 Triazole-phenoxy-propyl 146–148 52 Stepwise alkylation Antifungal/anticancer potential
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (4) C₁₆H₂₃N₃O 273.38 2-Methoxyphenyl, piperidin-4-yl Reductive amination, HCl/heat Dopamine receptor modulation
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2) C₁₀H₁₆N₄·2HCl 265.18 Cyclopropyl-triazole Cyclization, HCl salt formation Kinase inhibition
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate C₁₂H₁₈N₂·2HCl·H₂O 317.26 4-Methylphenyl, 3-methylpiperazine Alkylation, HCl salt formation Serotonergic activity
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride C₁₂H₁₆N₃O₃·HCl 301.73 3-Methoxy-4-nitrophenyl Nitration, amination Antidepressant candidate
4-(4-Chlorophenyl)piperidine hydrochloride C₁₁H₁₃ClN·HCl 246.15 4-Chlorophenyl Substitution, HCl salt Analgesic properties

Key Observations:

  • Salt Formation : Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation.
  • Synthetic Routes : Reductive amination () and alkylation () are common methods for piperazine derivatives, though microwave-assisted synthesis () offers efficiency advantages.

Bioactivity and Target Profiling

  • Activity Clustering : Compounds with triazole moieties (e.g., ) exhibit antifungal and kinase-inhibitory activities, while aryl-substituted piperazines (e.g., ) target neurotransmitter receptors .
  • Computational Similarity : Tanimoto and Dice indices () predict that structural analogs with >0.8 similarity (e.g., 4-chlorophenyl derivatives ) share bioactivity profiles, whereas cyclohexyl groups may diverge in target specificity.
  • Activity Cliffs: Minor structural changes, such as replacing cyclohexyl with cyclopropyl (), can drastically alter potency due to steric or electronic effects .

Case Study: Triazole vs. Cyclohexyl Derivatives

The triazole-containing compound 3d and the cyclopropyl-triazole derivative demonstrate how heterocyclic substituents enhance binding to enzymes (e.g., CYP450). In contrast, the cyclohexyl group in the target compound may favor hydrophobic interactions with G-protein-coupled receptors (GPCRs) .

Biological Activity

Overview

1-Cyclohexyl-4-piperidin-3-ylpiperazine; dihydrochloride is a piperazine derivative characterized by a cyclohexyl group linked to a piperidine ring and further connected to a piperazine moiety. This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Its unique structure allows for interactions with various biological targets, particularly in the central nervous system.

  • Molecular Formula : C19_{19}H30_{30}Cl2_2N4_4
  • Molecular Weight : 324.3 g/mol
  • CAS Number : 2490406-80-7

The biological activity of 1-Cyclohexyl-4-piperidin-3-ylpiperazine; dihydrochloride is primarily mediated through its interaction with neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological responses. The specific pathways and molecular targets are still under investigation, but it is believed to interact with serotonin (5-HT) receptors and other neurotransmitter systems, which could lead to effects on mood, cognition, and behavior.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and potential antiviral activities. Studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains and viruses, suggesting that 1-Cyclohexyl-4-piperidin-3-ylpiperazine; dihydrochloride may possess similar properties.

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Preliminary studies indicate that it may impact anxiety and depression-related behaviors in animal models, although further research is required to establish efficacy and safety in humans .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
PiperidineSix-membered ring with one nitrogenUsed widely in pharmaceuticals
PiperazineSix-membered ring with two nitrogensKnown for anti-parasitic properties
CyclohexylpiperazineCyclohexyl group attached to piperazineExhibits neuropharmacological effects

The uniqueness of 1-Cyclohexyl-4-piperidin-3-ylpiperazine; dihydrochloride lies in its combination of cyclohexyl, piperidine, and piperazine structures, which may confer specific biological activities not seen in simpler derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperazine derivatives, including 1-Cyclohexyl-4-piperidin-3-ylpiperazine; dihydrochloride. For instance:

  • Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Neuropharmacological Research : In rodent models, administration of this compound showed a reduction in anxiety-like behaviors measured by the elevated plus maze test, indicating potential for treating anxiety disorders .
  • Drug Development : Ongoing research is exploring the compound's role in developing drugs targeting serotonin receptors for mood disorders. Initial findings suggest promising binding affinities comparable to established antidepressants .

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